
(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a chiral center at the ethan-1-ol moiety, making it an enantiomerically pure substance. The presence of both chlorine and fluorine atoms on the phenyl ring adds to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the reduction of (4-Chloro-2-fluorophenyl)acetone using chiral catalysts or reagents to achieve the desired enantiomeric purity. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the enantiomerically pure product.
化学反応の分析
Types of Reactions
(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Chloro-2-fluorophenyl)acetone.
Reduction: Formation of (S)-1-(4-Chloro-2-fluorophenyl)ethane.
Substitution: Formation of substituted phenyl ethanols depending on the nucleophile used.
科学的研究の応用
(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.
作用機序
The mechanism of action of (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chiral center and halogen atoms can influence its binding affinity and selectivity towards different targets.
類似化合物との比較
Similar Compounds
- ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol
- 1-(4-Chloro-2-fluorophenyl)ethan-1-one
- 1-(4-Chloro-2-fluorophenyl)ethane
Uniqueness
(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of features imparts distinct chemical reactivity and biological activity compared to its similar compounds.
特性
分子式 |
C8H8ClFO |
|---|---|
分子量 |
174.60 g/mol |
IUPAC名 |
(1S)-1-(4-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1 |
InChIキー |
SFYMSCDTIQQNLH-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=C(C=C(C=C1)Cl)F)O |
正規SMILES |
CC(C1=C(C=C(C=C1)Cl)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


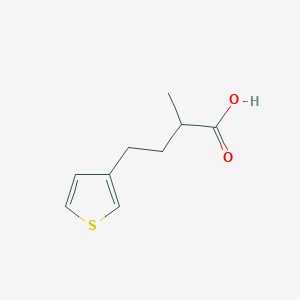
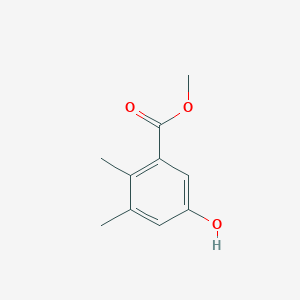
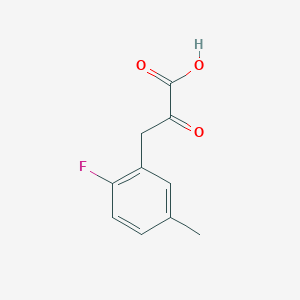
![[(3-Aminopropoxy)methyl]trimethylsilane](/img/structure/B13520000.png)
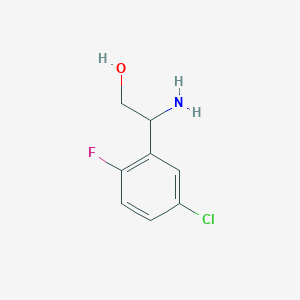
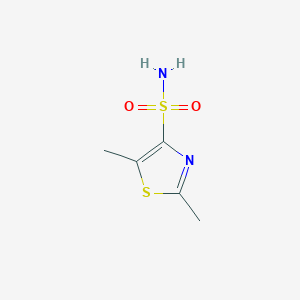
![1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride](/img/structure/B13520013.png)
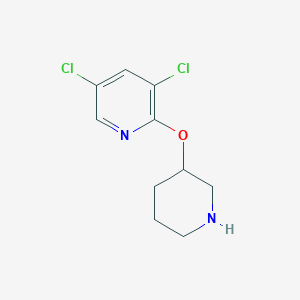

amino}acetic acid hydrochloride](/img/structure/B13520029.png)
![Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate](/img/structure/B13520034.png)

![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B13520051.png)
